3-fluoro-N-(4-phenoxyphenyl)benzamide
Description
3-fluoro-N-(4-phenoxyphenyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the 3-position of the benzene ring and a phenoxyphenyl group at the N-position.
Properties
Molecular Formula |
C19H14FNO2 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
3-fluoro-N-(4-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C19H14FNO2/c20-15-6-4-5-14(13-15)19(22)21-16-9-11-18(12-10-16)23-17-7-2-1-3-8-17/h1-13H,(H,21,22) |
InChI Key |
MEGDTOPKKMLPMB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Physicochemical and Spectroscopic Properties
- NMR Complexity : Fluorine substitution introduces coupling complexities in ¹H NMR spectra, as seen in 3-fluoro-N-(3-fluorophenyl)benzamide and 3-fluoro-N-(4-fluorophenyl)benzamide. Overlapping aromatic signals complicate assignment, a challenge also expected for the target compound .
- Melting Points: Analogues like ICA105574 and 2-iodo-N-(4-phenoxyphenyl)benzamide exhibit melting points >170°C, suggesting that the phenoxyphenyl group contributes to high thermal stability .
Key Research Findings and Implications
- Pharmacological Potential: Fluorinated benzamides are versatile scaffolds. For example, VU0366248 and VU0409106 (3-fluoro-N-(4-methyl-2-thiazolyl)-5-(pyrimidinyloxy)benzamide) act as metabotropic glutamate receptor modulators, indicating that N-aryl substitutions dictate target selectivity .
- Synthetic Flexibility : The synthesis of derivatives like 3-fluoro-N-(4-iodo-2-methylphenyl)benzamide demonstrates adaptability for introducing halogens or heterocycles, enabling structure-activity relationship (SAR) studies .
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